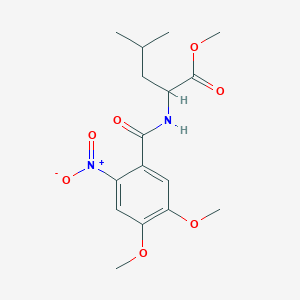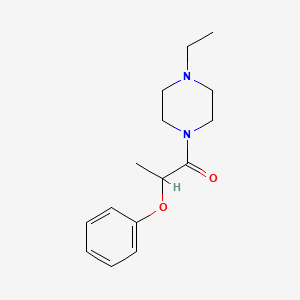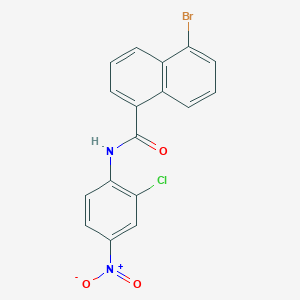
methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate
Übersicht
Beschreibung
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate (MDNL) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MDNL is a derivative of the natural amino acid leucine and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has potential applications in various scientific research fields, including medicinal chemistry, drug design, and chemical biology. methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has also been used in the design of enzyme inhibitors and has shown promise in the treatment of cancer.
Wirkmechanismus
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate works by inhibiting the activity of enzymes that are involved in the inflammatory response. Specifically, methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate reduces the production of prostaglandins and, consequently, reduces inflammation.
Biochemical and Physiological Effects
methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has been shown to have anti-inflammatory effects in animal models of inflammation. methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has also been shown to have anti-tumor effects in animal models of cancer. In addition, methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has been shown to have antioxidant properties and has been used in the development of antioxidant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate has several advantages for lab experiments, including its specificity for COX-2 inhibition, its ability to reduce inflammation, and its potential as an anti-tumor agent. However, methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate is a complex compound that requires specialized equipment and expertise to synthesize. In addition, methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate can be toxic at high concentrations, which can limit its use in lab experiments.
Zukünftige Richtungen
Future research on methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate could focus on the development of new anti-inflammatory drugs and anti-tumor agents based on methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate. In addition, further research could be done to elucidate the mechanism of action of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate and to identify other enzymes that are inhibited by methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate. Finally, research could be done to optimize the synthesis of methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate and to develop more efficient and cost-effective methods for synthesizing methyl N-(4,5-dimethoxy-2-nitrobenzoyl)leucinate.
Eigenschaften
IUPAC Name |
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-9(2)6-11(16(20)25-5)17-15(19)10-7-13(23-3)14(24-4)8-12(10)18(21)22/h7-9,11H,6H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVDALYCOJLLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B3977729.png)


![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3977767.png)
![2-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3977768.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)



![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)
![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)